molecular formula C17H13BrO3 B2913843 7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one CAS No. 903854-84-2

7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one

Cat. No.: B2913843
CAS No.: 903854-84-2
M. Wt: 345.192
InChI Key: AVYHDOONKVWJOL-UHFFFAOYSA-N
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Description

7-(2-Bromoethoxy)-3-phenyl-2H-chromen-2-one is a coumarin derivative characterized by a 2H-chromen-2-one core with a phenyl group at position 3 and a 2-bromoethoxy chain at position 7 (Figure 1). The bromoethoxy group serves as a reactive site for further functionalization, enabling applications in medicinal chemistry, such as anti-cancer agent development . Its synthesis typically involves alkylation of 7-hydroxycoumarin precursors with 1,2-dibromoethane under basic conditions, yielding high purity products (e.g., 97.3% for related compound 13a in ). Key spectral data include:

  • 1H NMR: Aromatic protons (δ 7.2–8.0 ppm for phenyl and coumarin core), bromoethoxy methylene signals (δ 3.8–4.5 ppm).
  • ESI-MS: Molecular ion peaks confirming mass (e.g., m/z 390.8 for compound 13a ).

Properties

IUPAC Name

7-(2-bromoethoxy)-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3/c18-8-9-20-14-7-6-13-10-15(12-4-2-1-3-5-12)17(19)21-16(13)11-14/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYHDOONKVWJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCCBr)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one typically involves the Williamson ether synthesis. This method entails the nucleophilic substitution of an alkoxide ion with an alkyl halide. In this case, the reaction involves the use of 7-hydroxy-3-phenyl-2H-chromen-2-one and 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are crucial for modifying the chromenone structure to create derivatives with enhanced biological activity.

  • Reactivity with Amines : The bromo group in 7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one can be substituted by various amines, leading to the formation of amine derivatives. For instance, reaction with aniline could yield N-aryl derivatives.

Condensation Reactions

Condensation reactions are significant for synthesizing more complex structures from simpler ones.

  • Knoevenagel Condensation : This reaction involves treating this compound with active methylene compounds like malononitrile in the presence of a base (e.g., ammonium acetate). This results in the formation of α,β-unsaturated carbonyl compounds, which can further react to yield various heterocycles .

Cyclization Reactions

Cyclization reactions can lead to the formation of cyclic compounds that may possess unique properties.

  • Formation of Pyran and Pyrazole Derivatives : The compound can react with hydrazine or its derivatives under acidic conditions to form pyrazole derivatives. For example, treating it with phenylhydrazine in ethanol leads to the corresponding pyrazolo[3,4-d]pyridazin derivative .

Detailed Reaction Pathways

The following table summarizes key reactions and their conditions:

Reaction Type Reagent(s) Conditions Product
Nucleophilic SubstitutionAnilineReflux in ethanolN-Anilino derivative
Knoevenagel CondensationMalononitrile + Ammonium AcetateOil bath at 120 °Cα,β-unsaturated carbonyl compound
CyclizationPhenylhydrazineBoiling ethanolPyrazolo[3,4-d]pyridazin derivative

Spectroscopic Characterization

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are essential for confirming the structure of synthesized products.

NMR Spectroscopy

NMR spectra provide insight into the molecular environment of hydrogen and carbon atoms within the compound:

  • 1H-NMR : Peaks corresponding to aromatic protons typically appear between δ 7.0–8.0 ppm.

IR Spectroscopy

IR spectroscopy helps identify functional groups present in the molecule:

  • Characteristic peaks for C=O stretching appear around 1700 cm1^{-1}, while C–Br stretching shows peaks near 500–600 cm1^{-1}.

Mechanism of Action

The mechanism of action of 7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the bromoethoxy group enhances its binding affinity and specificity towards certain enzymes .

Comparison with Similar Compounds

Substituent Variations at Position 3

The phenyl group at position 3 distinguishes the target compound from analogues with alternative substituents:

  • 4-Trifluoromethylbenzyl (7a) : Introduces strong electron-withdrawing effects, increasing stability but reducing solubility .
  • Unsubstituted (2a) : Simpler derivatives like 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one (2a) lack aromaticity at position 3, resulting in lower molecular weight (m/z 282.9964) .

Substituent Variations at Position 7

The 2-bromoethoxy chain is critical for reactivity. Analogues with alternative halogenated alkoxy groups include:

  • 3-Bromopropoxy (14a) : A longer alkyl chain increases molecular weight (m/z 433.24) and alters pharmacokinetics .
  • 3-Iodopropoxy (16) : Iodo-substituted derivatives exhibit higher reactivity in nucleophilic substitutions due to iodine’s superior leaving-group ability .

Hybrid Derivatives with Dual Functionalization

  • Compound a5 : Features dual bromoethoxy groups at positions 3 and 7, yielding a higher molecular weight (m/z 391.38) but lower synthetic efficiency (26.3% yield) .
  • Morpholinoethoxy (): Incorporates a morpholine ring, enhancing water solubility and bioactivity .

Structural and Functional Data Comparison

Compound Name R3 Substituent R7 Substituent Molecular Weight Yield (%) Key Applications References
7-(2-Bromoethoxy)-3-phenyl-2H-chromen-2-one Phenyl 2-Bromoethoxy 357.23 (calc) ~97* Anti-cancer agents
7a (4-Trifluoromethylbenzyl) 4-CF3-benzyl 2-Bromoethoxy 433.24 Stabilized intermediates
13a (4-Fluorobenzyl) 4-F-benzyl 2-Bromoethoxy 390.8 97.3 Cholangiocarcinoma studies
2a (4-Methyl) 2-Bromoethoxy 282.9964 62 Cytotoxicity screening
a5 (Dual bromoethoxy) 4-(2-Bromoethoxy)phenyl 2-Bromoethoxy 391.38 26.3 Multi-target inhibitors

*Note: Yield for the target compound is inferred from analogous syntheses in .

Impact of Substituents on Properties

  • Reactivity : Bromoethoxy groups facilitate nucleophilic substitutions, enabling conjugation with amines or thiols. Iodo derivatives (e.g., 16) react faster but are less stable .
  • Solubility: Electron-withdrawing groups (e.g., CF3 in 7a) reduce solubility, while polar substituents (e.g., morpholino in ) enhance it .
  • Bioactivity : Phenyl groups at position 3 promote π-π stacking with biological targets, enhancing anti-cancer activity .

Biological Activity

7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one is a compound belonging to the class of flavonoids, specifically a chromenone derivative. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure is characterized by a chromenone core with a bromoethoxy group at the 7-position and a phenyl group at the 3-position. The synthesis of such compounds typically involves multi-step organic reactions, often starting from readily available coumarin derivatives. For example, the introduction of the bromoethoxy group can be achieved through alkylation reactions using appropriate reagents under controlled conditions.

1. Anti-inflammatory Activity

A significant aspect of the biological activity of this compound is its anti-inflammatory potential. Research indicates that compounds in the chromenone class can modulate inflammatory pathways:

  • Mechanism of Action : The compound inhibits the TLR4/MAPK signaling pathway, which is crucial in mediating inflammation. By downregulating pro-inflammatory cytokines such as IL-6 and TNF-α, it effectively reduces inflammation in various models.
  • Experimental Findings : In vitro studies using RAW264.7 macrophage cells showed that treatment with this compound significantly decreased nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. The concentration-dependent inhibition of NO production was notable, with effective concentrations reported around 20 µM .
Concentration (µM) NO Inhibition (%) IL-6 Reduction (%) TNF-α Reduction (%)
2.5302520
5504540
10706560

2. Antimicrobial Activity

The antimicrobial properties of flavonoids have been well-documented, and similar activities are expected from this compound:

  • Efficacy Against Pathogens : Preliminary studies suggest that derivatives like this compound exhibit moderate antifungal activity against various fungal strains such as Aspergillus species and Fusarium species. Comparative studies indicated that modifications at the C-7 position significantly enhance antifungal activity .
Pathogen Activity (%)
A. Salani25
A. Alternata30
B. Cinerea10
F. Oxysporum5

3. Anticancer Activity

The anticancer potential of flavonoids is another area of interest:

  • Cell Line Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within nanomolar ranges, indicating potent activity .

Case Studies

Several studies have highlighted the biological activities of chromenone derivatives:

  • Study on Anti-inflammatory Effects : A study focused on a related compound demonstrated significant reductions in serum levels of IL-6 and TNF-α in mice models subjected to inflammatory challenges using LPS .
  • Antifungal Efficacy Assessment : Another investigation evaluated a series of chromenone derivatives for antifungal activity against plant pathogens, revealing that structural modifications greatly influence efficacy .

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